N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide: is a synthetic compound that features a thiophene ring, a thiomorpholine moiety, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the incorporation of the thiomorpholine and oxane moieties. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Incorporation of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an appropriate electrophile.
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkylated thiophene derivatives
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The thiophene ring and thiomorpholine moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-thiomorpholin-4-yl-4-oxanyl)methyl]oxamide
- N’-(1,2-Oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides stability and electronic properties, while the thiomorpholine and oxane moieties enhance its solubility and reactivity .
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-1-8-21-11-13)16-12-15(2-6-19-7-3-15)17-4-9-20-10-5-17/h1,8,11H,2-7,9-10,12H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZDFJUINKNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.